

Application Notes: Protocol for the Purification of Leghemoglobin II from Root Nodules

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Compound of Interest					
Compound Name:	leghemoglobin II				
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Leghemoglobin (Lb) is an oxygen-carrying hemoprotein found in the nitrogen-fixing root nodules of leguminous plants. It plays a crucial role in protecting the oxygen-sensitive nitrogenase enzyme from denaturation while ensuring a sufficient oxygen supply for the high energy demands of nitrogen fixation. Leghemoglobin typically exists as multiple isoforms, and this protocol details a general method for the purification of a specific component, **Leghemoglobin II** (LbII), from root nodules. The protocol involves protein extraction, ammonium sulfate precipitation, and subsequent chromatographic separation.

Data Presentation

The following table summarizes the typical quantitative data associated with the purification of leghemoglobin. Actual yields and purity may vary depending on the plant species, nodule age, and experimental conditions.



Purification Step	Protein Concentrati on (mg/mL)	Total Protein (mg)	Yield (%)	Purity (%)	Molecular Weight (kDa)
Crude Extract	5 - 15	1000	100	< 10	-
Ammonium Sulfate (40- 80%)	10 - 25	400	40	20 - 30	-
Anion- Exchange Chromatogra phy	2 - 8	80	8	> 90	15 - 17
Gel Filtration Chromatogra phy	1 - 5	60	6	> 98	15 - 17

Note: The values presented are illustrative and based on typical results from leghemoglobin purifications.

Experimental Protocol

This protocol outlines the key steps for the purification of **Leghemoglobin II** from root nodules.

- 1. Materials and Reagents
- · Fresh or frozen root nodules
- Liquid nitrogen
- Polyvinylpolypyrrolidone (PVPP)
- Phosphate buffer (0.1 M, pH 7.0)
- Ammonium sulfate
- Tris-HCl buffer (e.g., 0.05 M, pH 8.0)



- Sodium chloride (for gradient elution)
- Dialysis tubing (10 kDa MWCO)
- Anion-exchange chromatography column (e.g., DEAE-Sephacel)
- Gel filtration chromatography column (e.g., Sephadex G-75)
- Spectrophotometer
- Centrifuge and rotor
- Homogenizer (e.g., mortar and pestle or blender)
- Standard protein assay reagents (e.g., Bradford or BCA)
- 2. Nodule Homogenization and Extraction
- Harvest fresh, healthy root nodules. For every 1 gram of root nodules, use approximately 0.3 grams of polyvinylpolypyrrolidone (PVPP).[1]
- Grind the nodules and PVPP to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
- Transfer the powder to a beaker containing 80-100 mL of cold 0.1 M phosphate buffer per gram of root nodules.[2]
- Homogenize the mixture thoroughly using a blender or homogenizer for 2-3 minutes.
- Filter the homogenate through several layers of cheesecloth to remove large debris.
- Centrifuge the filtrate at approximately 4,000 rpm for 50 minutes at 4°C to pellet remaining solids.[2]
- Carefully collect the supernatant, which contains the crude leghemoglobin extract.
- 3. Ammonium Sulfate Precipitation

Methodological & Application





- Slowly add solid ammonium sulfate to the crude extract while gently stirring on ice to achieve 40% saturation. Allow it to stir for at least 1 hour.
- Centrifuge the solution at 10,000 x g for 30 minutes at 4°C to pellet precipitated proteins. Discard the pellet.
- Add more ammonium sulfate to the supernatant to bring the saturation to 80%. Stir gently on ice for 1-2 hours or overnight.[3][4][5]
- Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated leghemoglobin fraction.
- Discard the supernatant and resuspend the pellet in a minimal volume of Tris-HCl buffer (e.g., 0.01 M to 0.2 M).[2]
- 4. Dialysis
- Transfer the resuspended protein solution to a dialysis bag.
- Dialyze against a large volume of the desired chromatography buffer (e.g., Tris-HCl)
 overnight at 4°C with at least two buffer changes to remove residual ammonium sulfate.
- 5. Anion-Exchange Chromatography
- Equilibrate an anion-exchange column (e.g., DEAE-Sephacel) with the starting Tris-HCl buffer.
- Load the dialyzed protein sample onto the column.
- Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound proteins using a linear gradient of sodium chloride (e.g., 0 to 0.5 M) in the starting buffer. Leghemoglobin components, including LbII, will elute at different salt concentrations.[1]
- Collect fractions and monitor the absorbance at 405 nm (for the heme group) and 280 nm (for total protein). Pool the fractions corresponding to the LbII peak.

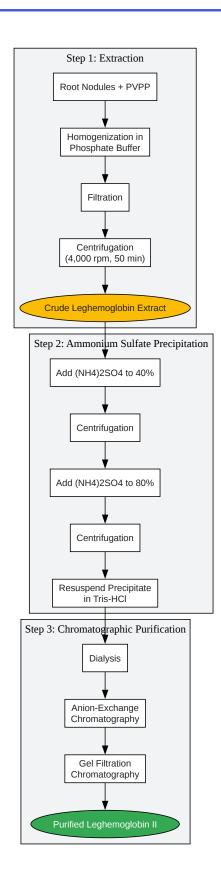


- 6. Gel Filtration Chromatography (Optional Polishing Step)
- Concentrate the pooled LbII fractions if necessary.
- Equilibrate a gel filtration column with a suitable buffer (e.g., phosphate buffer with 0.1 M NaCl).
- Load the concentrated LbII sample onto the column.
- Elute with the same buffer and collect fractions. LbII should elute as a single major peak.
- Analyze the purity of the final sample using SDS-PAGE. The apparent molecular weight should be approximately 15-17 kDa.[1][4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of **Leghemoglobin II**.





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Caption: Workflow for the purification of Leghemoglobin II.



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- To cite this document: BenchChem. [Application Notes: Protocol for the Purification of Leghemoglobin II from Root Nodules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167263#protocol-for-purification-of-leghemoglobin-ii-from-root-nodules]

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